molecular formula C10H12ClNOS B11944133 S-Isopropyl N-(4-chlorophenyl)thiolcarbamate CAS No. 10129-38-1

S-Isopropyl N-(4-chlorophenyl)thiolcarbamate

Cat. No.: B11944133
CAS No.: 10129-38-1
M. Wt: 229.73 g/mol
InChI Key: IPJBGKYUIVPJQJ-UHFFFAOYSA-N
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Description

S-Isopropyl N-(4-chlorophenyl)thiolcarbamate: is an organic compound with the molecular formula C10H12ClNOS and a molecular weight of 229.73 g/mol . This compound is known for its unique chemical structure, which includes an isopropyl group, a chlorophenyl group, and a thiolcarbamate moiety. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-Isopropyl N-(4-chlorophenyl)thiolcarbamate typically involves the reaction of 4-chloroaniline with isopropyl isothiocyanate . The reaction is carried out in an organic solvent such as dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: S-Isopropyl N-(4-chlorophenyl)thiolcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Sulfoxides and sulfones: from oxidation reactions.

    Amines: from reduction reactions.

    Hydroxy and amino derivatives: from substitution reactions.

Scientific Research Applications

S-Isopropyl N-(4-chlorophenyl)thiolcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of S-Isopropyl N-(4-chlorophenyl)thiolcarbamate involves its interaction with specific molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The chlorophenyl group can interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity. These interactions can disrupt cellular processes and lead to the compound’s biological effects .

Comparison with Similar Compounds

Comparison: S-Isopropyl N-(4-chlorophenyl)thiolcarbamate is unique due to the position of the chlorine atom on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and biological activity. For example, the 4-chloro derivative may have different binding affinities and selectivities compared to the 2-chloro or 3-chloro derivatives .

Properties

CAS No.

10129-38-1

Molecular Formula

C10H12ClNOS

Molecular Weight

229.73 g/mol

IUPAC Name

S-propan-2-yl N-(4-chlorophenyl)carbamothioate

InChI

InChI=1S/C10H12ClNOS/c1-7(2)14-10(13)12-9-5-3-8(11)4-6-9/h3-7H,1-2H3,(H,12,13)

InChI Key

IPJBGKYUIVPJQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)SC(=O)NC1=CC=C(C=C1)Cl

Origin of Product

United States

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